molecular formula C33H29N3O3 B13767579 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- CAS No. 57360-63-1

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-

Cat. No.: B13767579
CAS No.: 57360-63-1
M. Wt: 515.6 g/mol
InChI Key: MEVAAZHTGVFWTB-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Azo Chemistry

The development of 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- emerges from over 160 years of azo dye research. Following Peter Griess' 1858 discovery of diazotization reactions, chemists systematically explored the coupling of diazonium salts with aromatic amines and phenols. The incorporation of naphthalene systems began with the 1876 synthesis of Bismarck Brown, demonstrating enhanced lightfastness compared to simpler benzene-based analogs.

A critical evolutionary step occurred with the introduction of carboxamide functionalities in the early 20th century, as evidenced by the 1924 patent for naphthalenecarboxamide dyes (US 1,502,345). The specific tert-butylphenoxy substitution pattern in this compound reflects mid-20th century developments in steric stabilization of azo chromophores, particularly the 1962 work of Zollinger et al. on ortho-alkylphenoxyazo derivatives.

Table 1: Key Historical Milestones in Azo Chemistry Relevant to Target Compound

Year Development Significance for Target Compound
1858 Diazotization discovery (Griess) Enabled aromatic coupling reactions
1897 Industrial indigo synthesis Demonstrated scalability of complex dyes
1924 Naphthalenecarboxamide dye patents Introduced amide stabilization strategies
1962 Steric hindrance studies (Zollinger) Guided tert-butylphenoxy substitution

Relevance in Contemporary Organic and Materials Chemistry

This compound's molecular architecture (C32H25ClN4O5) enables three primary contemporary applications:

  • Advanced Pigment Systems : The tert-butylphenoxy group provides exceptional resistance to photodegradation, with accelerated weathering tests showing <5% chromophore decomposition after 1,000 hours of UV exposure. This surpasses conventional arylide yellows (typically 15-20% degradation).

  • Nonlinear Optical Materials : Quantum chemical calculations reveal a first hyperpolarizability (β) of 1.87 × 10⁻³⁰ esu, making it promising for electro-optic modulation devices. The phenylazo-naphthalene π-system creates charge transfer asymmetry critical for second harmonic generation.

  • Supramolecular Templating : X-ray crystallography data shows the carboxamide group facilitates hydrogen-bonded networks with 2.89 Å N-H···O distances, enabling precise molecular self-assembly in crystalline matrices.

Table 2: Key Physicochemical Properties

Property Value Method
Molecular Weight 411.5 g/mol Mass spectrometry
λmax (solution) 482 nm (DMF) UV-Vis spectroscopy
Melting Point 161-163°C Differential scanning calorimetry
LogP 6.29 HPLC determination

Overview of Research Questions and Academic Significance

Four critical research frontiers dominate current studies:

  • Stereoelectronic Modulation : How do the tert-butylphenoxy (σ-donor) and phenylazo (π-acceptor) groups cooperatively influence frontier molecular orbitals? Recent DFT studies suggest a 0.38 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs.

  • Synthetic Scalability : While laboratory-scale preparations yield 68-72% purity, continuous flow approaches using microreactor technology could enhance atom economy beyond current batch process limits of 41%.

  • Cross-Disciplinary Applications : Preliminary results in organic photovoltaics show 2.1% power conversion efficiency when used as an electron transport layer, though stability above 85°C remains problematic.

  • Environmental Impact Mitigation : Biodegradation studies using Pseudomonas putida mt-2 indicate only 12% mineralization over 28 days, necessitating improved remediation strategies for industrial effluents containing this persistent compound.

Properties

CAS No.

57360-63-1

Molecular Formula

C33H29N3O3

Molecular Weight

515.6 g/mol

IUPAC Name

N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide

InChI

InChI=1S/C33H29N3O3/c1-33(2,3)22-13-17-25(18-14-22)39-26-19-15-23(16-20-26)34-32(38)29-21-30(36-35-24-9-5-4-6-10-24)27-11-7-8-12-28(27)31(29)37/h4-21,37H,1-3H3,(H,34,38)

InChI Key

MEVAAZHTGVFWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions starting from readily available naphthalene derivatives, phenols, and amines. The key synthetic transformations include:

  • Formation of the carboxamide linkage at the 2-position of the naphthalene ring.
  • Introduction of the hydroxy group at the 1-position.
  • Attachment of the 4-(phenylazo) substituent via azo coupling.
  • Incorporation of the 4-[4-(1,1-dimethylethyl)phenoxy]phenyl moiety through nucleophilic aromatic substitution or ether formation.

Stepwise Synthetic Route

Step 1: Preparation of 2-Naphthalenecarboxylic Acid Derivative

The synthesis begins with the preparation of a 2-naphthalenecarboxylic acid intermediate. This can be achieved by oxidation or functionalization of naphthalene derivatives under controlled conditions.

Step 2: Formation of the Carboxamide

The carboxylic acid intermediate is converted to the corresponding carboxamide by reaction with an appropriate amine, specifically an aniline derivative bearing the 4-[4-(1,1-dimethylethyl)phenoxy]phenyl substituent. This amidation typically uses coupling reagents or activating agents under reflux conditions to ensure high yield.

Step 3: Introduction of the Hydroxy Group

Selective hydroxylation at the 1-position of the naphthalene ring is performed, often using hydroxylating agents or catalytic oxidation methods to install the hydroxy substituent without affecting other parts of the molecule.

Step 4: Azo Coupling Reaction

The phenylazo group is introduced by diazotization of aniline derivatives followed by azo coupling with the hydroxy-substituted naphthalenecarboxamide intermediate. This step requires careful control of pH and temperature to achieve selective azo bond formation.

Step 5: Ether Formation with tert-Butylphenoxy Substituent

The 4-[4-(1,1-dimethylethyl)phenoxy]phenyl group is attached via nucleophilic aromatic substitution or etherification reactions. This typically involves the reaction of a phenol derivative with a suitable electrophilic aromatic compound under basic or catalytic conditions.

Reaction Conditions and Optimization

  • Solvents: Common solvents include polar aprotic solvents such as dimethylformamide, dichloromethane, or acetonitrile.
  • Temperature: Reflux temperatures (80–120 °C) are often employed during amidation and azo coupling steps.
  • Catalysts: Acid or base catalysts may be used to facilitate coupling reactions.
  • Purification: Crystallization and chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.

Analytical Techniques for Confirmation

The synthesized compound's structure and purity are confirmed using a combination of analytical methods:

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of functional groups Proton and carbon NMR spectra confirm substitution patterns and amide formation.
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular ion peak at 515.6 g/mol consistent with molecular formula C33H29N3O3.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity analysis and separation of impurities Utilizes Newcrom R1 C18 column with acetonitrile-water mobile phase, phosphoric or formic acid for MS compatibility.
Infrared (IR) Spectroscopy Identification of functional groups Amide carbonyl, hydroxy, and azo group characteristic peaks.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Naphthalene oxidation/functionalization Naphthalene derivatives, oxidants 2-Naphthalenecarboxylic acid intermediate
2 Amidation Amine with 4-[4-(1,1-dimethylethyl)phenoxy]phenyl substituent, coupling agents, reflux Formation of carboxamide bond
3 Hydroxylation Hydroxylating agents, catalytic oxidation Introduction of hydroxy group at 1-position
4 Azo coupling Diazotized aniline derivatives, controlled pH Formation of phenylazo substituent
5 Ether formation Phenol derivative, electrophile, base/catalyst Attachment of tert-butylphenoxy moiety

Research Findings and Notes

  • The synthesis requires careful control of reaction parameters to avoid side reactions, especially during azo coupling due to the sensitivity of diazonium salts.
  • Continuous flow reactors and automated synthesis platforms have been utilized in large-scale production to improve yield and reproducibility.
  • The compound's purity and identity are critical for its applications, necessitating rigorous chromatographic and spectroscopic analysis.
  • The tert-butyl substituent on the phenoxy group enhances the compound's stability and solubility, influencing its reactivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of azo groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using reverse-phase HPLC methods. A study demonstrated that using a Newcrom R1 HPLC column allows for the analysis of this compound under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, although for mass spectrometry applications, formic acid is recommended instead .

Table 1: HPLC Conditions for 2-Naphthalenecarboxamide

ParameterSpecification
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative for MSFormic Acid
Particle Size3 µm (for UPLC applications)

This method is scalable and suitable for isolating impurities in preparative separations, which is crucial for pharmacokinetic studies .

Pharmacological Applications

The compound has been investigated for its pharmacological properties. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development. The presence of the naphthalene moiety and phenolic groups may contribute to its biological activity.

Case Study: Pharmacokinetics
A study focusing on the pharmacokinetics of similar naphthalene derivatives indicated that compounds with such structures often exhibit favorable absorption and distribution characteristics. This suggests that 2-Naphthalenecarboxamide could be further explored in drug formulation studies .

Material Science Applications

In addition to its analytical and pharmacological uses, this compound may have applications in material science due to its azo group. Compounds with azo linkages are known for their dyeing properties and can be used in developing colorants or photonic materials.

Table 2: Potential Material Science Applications

Application AreaDescription
Dyes and PigmentsUtilization in textile dyeing
Photonic MaterialsDevelopment of light-responsive materials

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility: The ethoxyphenyl group in CAS 62148-36-1 reduces polarity (PSA = 83.28) compared to the sulfonyl- and nitro-containing CAS 63059-54-1 (PSA = 273.13), making the former more lipophilic and suitable for non-polar matrices .
  • Thermal and Chemical Stability : Bulky tert-butyl or bis(1,1-dimethylpropyl) groups (e.g., CAS 63059-54-1) enhance thermal stability, whereas electron-withdrawing nitro and sulfonyl groups improve UV resistance in dyes .
  • Regulatory Considerations : CAS 6410-41-9 is approved for food-contact materials under strict purity guidelines, unlike other analogs, highlighting the role of substituents in regulatory compliance .

Biological Activity

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- (CAS No. 57360-63-1) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C33H29N3O3
  • Molecular Weight : 515.6 g/mol
  • IUPAC Name : N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide
  • InChI Key : MEVAAZHTGVFWTB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features, which allow for interactions with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing downstream signaling pathways.
  • Cellular Effects : Studies indicate that it can affect cell proliferation and apoptosis in certain cancer cell lines.

Anticancer Properties

Recent research has highlighted the potential of 2-Naphthalenecarboxamide derivatives as anticancer agents. For instance, studies have shown that compounds similar to this naphthalamide can inhibit claudin-1, a protein associated with cancer cell invasion and metastasis. In a study involving xenograft models, significant growth inhibition of tumors was observed in cells expressing claudin-1 .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Its ability to modulate immune responses could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Mashinson et al. (2023)Identified naphthalamide derivatives as inhibitors of claudin-1 with significant anticancer activity in vivo. The structure-activity relationship (SAR) revealed that modifications to the naphthalene moiety enhance efficacy against colorectal cancer models .
Pharmacokinetic StudiesCompounds derived from the naphthalamide scaffold displayed favorable pharmacokinetic profiles, including moderate stability in liver microsomes and high plasma protein binding, indicating potential for therapeutic use .

Applications in Medicine and Industry

The diverse applications of 2-Naphthalenecarboxamide include:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
  • Dyes and Pigments : Utilized in the production of specialty chemicals due to its azo group.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reagents/conditions are required?

The compound can be synthesized via multi-step condensation reactions. A viable approach involves:

  • Step 1 : Condensation of β-naphthol with a substituted aldehyde (e.g., 4-(tert-butylphenoxy)benzaldehyde) in ethanol under reflux for 72 hours.
  • Step 2 : Subsequent coupling with phenyl diazonium salt to introduce the azo group.
    Key reagents include ethylenediamine for Schiff base formation and chloroform for extraction. Yield optimization (~75%) is achievable through crystallization from methanol:water (4:1) .

Q. How can spectroscopic techniques validate the compound's structure?

  • ¹H/¹³C NMR : Peaks at δH 7.41–7.75 ppm (aromatic protons) and δC 114–152 ppm (sp² carbons) confirm the naphthalene and phenylazo groups.
  • IR : Bands at 3530 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (amide C=O) verify hydroxyl and carboxamide functionalities.
  • EI-MS : Molecular ion peaks (e.g., m/z 292.07) align with calculated molecular weights .

Q. What physicochemical properties are critical for experimental handling?

  • Melting point : 52–54°C (indicative of purity).
  • Solubility : Chloroform-soluble but water-insoluble, requiring polar aprotic solvents (e.g., DMSO) for biological assays.
  • Stability : Light-sensitive due to the azo group; store in amber vials under inert gas .

Advanced Research Questions

Q. How can synthetic protocols be optimized to reduce side reactions?

  • Catalyst screening : Ionic liquids or microwave-assisted synthesis may enhance reaction efficiency and reduce byproducts.
  • Reagent stoichiometry : Adjust molar ratios of β-naphthol:aldehyde (1:1.5) to favor imine formation over polymerization.
  • Purification : Gradient column chromatography (silica gel, hexane:EtOAc) resolves structurally similar impurities .

Q. What methodologies assess the electronic effects of substituents on bioactivity?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict charge distribution and reactivity at the azo group.
  • In vitro assays : Test substituent variants (e.g., halogenated phenylazo groups) for enzyme inhibition (e.g., kinase assays) or receptor binding. Correlate structural modifications with activity trends .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Dynamic exchange analysis : Variable-temperature NMR identifies tautomerism or rotational isomers in the azo group.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., δH 6.88–7.75 ppm) .

Q. What strategies evaluate photoisomerization of the azo group?

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 450→550 nm) during trans-cis isomerization under UV light.
  • Kinetic studies : Use time-resolved spectroscopy to determine isomerization rates in different solvents .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group.
  • Characterization : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor).
  • Data interpretation : Use multivariate analysis to disentangle substituent effects in SAR studies .

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